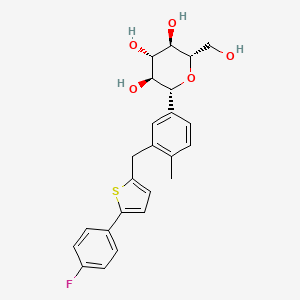
Diethyl 3,3'-((3,3'-(diazene-1,2-diyl)bis(4-(methylamino)benzoyl))bis(pyridin-2-ylazanediyl))(E)-dipropionate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diethyl 3,3’-((3,3’-(diazene-1,2-diyl)bis(4-(methylamino)benzoyl))bis(pyridin-2-ylazanediyl))(E)-dipropionate is a complex organic compound characterized by its unique molecular structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 3,3’-((3,3’-(diazene-1,2-diyl)bis(4-(methylamino)benzoyl))bis(pyridin-2-ylazanediyl))(E)-dipropionate typically involves the reaction of azobenzene-3,3’-dicarbonylchloride with ethanol and 1,2-dichloroethane. The reaction mixture is stirred at 80°C for 3 hours, followed by natural cooling to room temperature. The resulting product is then filtered to obtain orange flakes with a high yield .
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The use of automated systems for temperature control, stirring, and filtration would ensure consistent quality and efficiency.
化学反应分析
Types of Reactions
Diethyl 3,3’-((3,3’-(diazene-1,2-diyl)bis(4-(methylamino)benzoyl))bis(pyridin-2-ylazanediyl))(E)-dipropionate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens in the presence of a catalyst or under UV light.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
科学研究应用
Diethyl 3,3’-((3,3’-(diazene-1,2-diyl)bis(4-(methylamino)benzoyl))bis(pyridin-2-ylazanediyl))(E)-dipropionate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or therapeutic agent.
Medicine: Explored for its potential use in drug development and delivery systems.
Industry: Utilized in the development of advanced materials, such as liquid crystals and polymers.
作用机制
The mechanism of action of diethyl 3,3’-((3,3’-(diazene-1,2-diyl)bis(4-(methylamino)benzoyl))bis(pyridin-2-ylazanediyl))(E)-dipropionate involves its interaction with specific molecular targets and pathways. The compound may bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
Diethyl 3,3’-(diazene-1,2-diyl)(E)-dibenzoate: Similar in structure but lacks the pyridin-2-ylazanediyl groups.
6,6’-(diazene-1,2-diyl)bis(4,5,7-trinitrobenzo[c][1,2,5]oxadiazole 1-oxide): An energetic compound with different functional groups and applications.
Uniqueness
Diethyl 3,3’-((3,3’-(diazene-1,2-diyl)bis(4-(methylamino)benzoyl))bis(pyridin-2-ylazanediyl))(E)-dipropionate is unique due to its combination of diazene, benzoyl, and pyridin-2-ylazanediyl groups, which confer specific chemical and biological properties not found in similar compounds.
属性
分子式 |
C36H40N8O6 |
|---|---|
分子量 |
680.8 g/mol |
IUPAC 名称 |
ethyl 3-[[3-[[5-[(3-ethoxy-3-oxopropyl)-pyridin-2-ylcarbamoyl]-2-(methylamino)phenyl]diazenyl]-4-(methylamino)benzoyl]-pyridin-2-ylamino]propanoate |
InChI |
InChI=1S/C36H40N8O6/c1-5-49-33(45)17-21-43(31-11-7-9-19-39-31)35(47)25-13-15-27(37-3)29(23-25)41-42-30-24-26(14-16-28(30)38-4)36(48)44(22-18-34(46)50-6-2)32-12-8-10-20-40-32/h7-16,19-20,23-24,37-38H,5-6,17-18,21-22H2,1-4H3 |
InChI 键 |
KYGFDGMZOOJYKJ-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)CCN(C1=CC=CC=N1)C(=O)C2=CC(=C(C=C2)NC)N=NC3=C(C=CC(=C3)C(=O)N(CCC(=O)OCC)C4=CC=CC=N4)NC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,5-dimethyl-9-oxo-N,N'-di(prop-2-en-1-yl)-3,7-diazabicyclo[3.3.1]nonane-3,7-dicarbothioamide](/img/structure/B14891720.png)

![5-((R)-1-(2-Chlorophenyl)-2-methoxy-2-oxoethyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine 5-oxide](/img/structure/B14891723.png)
![(1R)-[1,1'-Binaphthalen]-2-ylbis(3,5-dimethylphenyl)phosphine](/img/structure/B14891727.png)
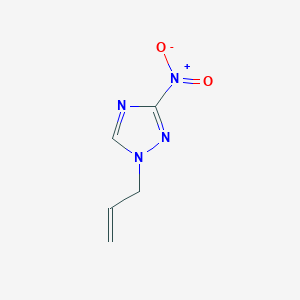
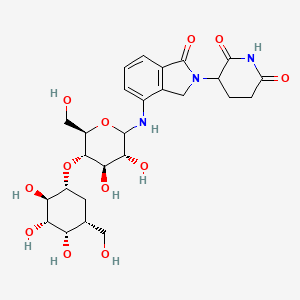
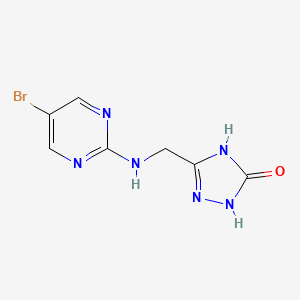
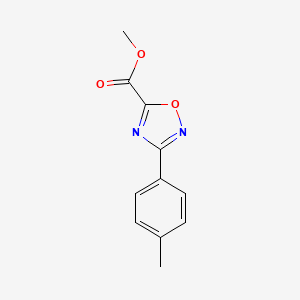

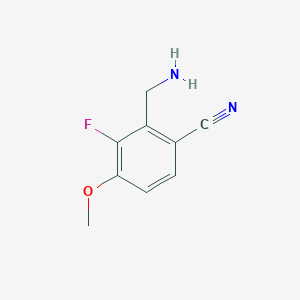

![((3aS,4S,6S,6aS)-6-Methoxy-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methyl benzoate](/img/structure/B14891786.png)
